methyl 3-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate
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Overview
Description
Methyl 3-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate is a complex organic compound with a unique structure that includes a sulfonyl group, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with N-phenylglycine to form an intermediate, which is then reacted with methyl 4-methylbenzoate under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Methyl 3-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 3-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
- Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate
- N-(4-methoxybenzyl)(4-methoxyphenyl)methanamine
- N-[(4-methoxyphenyl)sulfonyl]glycine
Comparison: Methyl 3-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H24N2O6S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 3-[[2-(N-(4-methoxyphenyl)sulfonylanilino)acetyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C24H24N2O6S/c1-17-9-10-18(24(28)32-3)15-22(17)25-23(27)16-26(19-7-5-4-6-8-19)33(29,30)21-13-11-20(31-2)12-14-21/h4-15H,16H2,1-3H3,(H,25,27) |
InChI Key |
PPGVWQIPVIRVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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